Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.321. This compound is characterized by the presence of a tert-butyl ester group, a phenyl ring, and an enamido group, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
The synthesis of tert-butyl 2-phenyl-2-(prop-2-enamido)acetate typically involves the reaction of tert-butyl bromoacetate with phenylacetic acid and prop-2-enamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the enamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, using reagents like sodium methoxide or Grignard reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications due to its reactive functional groups.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 2-phenyl-2-(prop-2-enamido)acetate involves its interaction with molecular targets such as enzymes and receptors. The enamido group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-phenyl-2-(prop-2-enamido)acetate include:
Tert-butyl 2-phenylacetate: Lacks the enamido group, making it less reactive in certain biochemical applications.
Phenyl 2-(prop-2-enamido)acetate: Does not have the tert-butyl ester group, affecting its solubility and stability.
Tert-butyl 2-(prop-2-enamido)acetate: Missing the phenyl ring, which reduces its potential for π-π interactions.
The uniqueness of this compound lies in its combination of functional groups, providing a balance of reactivity, stability, and versatility in various applications.
Properties
IUPAC Name |
tert-butyl 2-phenyl-2-(prop-2-enoylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-5-12(17)16-13(11-9-7-6-8-10-11)14(18)19-15(2,3)4/h5-10,13H,1H2,2-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMDBUCDHVELTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.